4-Chloropyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

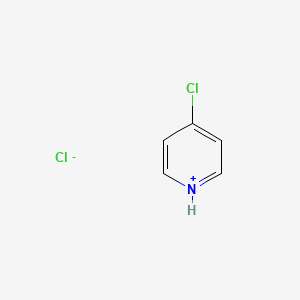

4-Chloropyridinium chloride is a useful research compound. Its molecular formula is C5H5Cl2N and its molecular weight is 150.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloropyridinium chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs due to their biological activity.

- Synthesis of Antimicrobial Agents : The compound is used in the synthesis of antimicrobial agents, where it acts as a building block for more complex molecules. For instance, it can be transformed into 4-chloropyridine derivatives that exhibit potent antibacterial properties .

- Anticancer Compounds : Research has shown that this compound can be involved in the synthesis of compounds with anticancer activity. For example, derivatives synthesized from this compound have shown promise in inhibiting tumor growth in preclinical models .

Organic Synthesis

This compound is widely employed as a reagent in organic synthesis due to its ability to facilitate various chemical reactions.

- Catalysis : It is utilized as a catalyst in reactions such as the synthesis of fluorazone derivatives through one-pot pyrrolation/cyclization of anthranilic acids. This method allows for efficient production of complex organic compounds .

- Coupling Reactions : The compound has been reported to participate in coupling reactions with anilines, leading to the formation of valuable aromatic compounds. These reactions are crucial for developing new materials and pharmaceuticals .

Material Science

In material science, this compound has applications related to the development of functional materials.

- Photonic Materials : Studies indicate that complexes formed with this compound exhibit interesting photophysical properties, making them suitable for applications in solar cells and photodynamic therapy .

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, enhancing their applicability in various industrial sectors.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers demonstrated the effectiveness of this compound as a precursor for synthesizing new antimicrobial agents. The synthesized compounds were tested against several bacterial strains, showing significant inhibition rates compared to standard antibiotics.

Case Study 2: Development of Anticancer Drugs

In a collaborative research effort, scientists synthesized a series of anticancer compounds derived from this compound. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential therapeutic applications.

Table 1: Summary of Pharmaceutical Applications

| Application Type | Example Compounds | Biological Activity |

|---|---|---|

| Antimicrobial Agents | 4-Chloroquinoline | Bacterial inhibition |

| Anticancer Compounds | Pyridine Derivatives | Tumor growth inhibition |

Table 2: Organic Synthesis Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Catalytic Synthesis | Catalyst for fluorazone derivatives | Efficient synthesis |

| Coupling Reactions | Reagent with anilines | Formation of aromatic products |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridinium nitrogen and chlorine substituent activates the ring for nucleophilic attack, primarily at the 4-position.

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 4-aminopyridine with >80% conversion .

-

Alkoxy Substitution : Treatment with sodium methoxide in methanol produces 4-methoxypyridine (67% yield) .

-

Thiol Substitution : Reacts with mercaptoacetic acid to form pyridylmercaptoacetic acid, a precursor to cephalosporin antibiotics .

Mechanism :

-

Deprotonation of the nucleophile (e.g., NH₃, RO⁻).

-

Attack at the 4-position, forming a Meisenheimer-like intermediate.

Cross-Coupling Reactions

4-Chloropyridinium chloride participates in metal-catalyzed coupling reactions, enabling C–N and C–C bond formation.

C–N Coupling with Aryl Amines:

A Cu(I)-supported catalyst facilitates coupling with 4-methoxyaniline under mild conditions (KHCO₃, 100°C), yielding 4-(4-methoxyphenylamino)pyridine (64% yield) .

| Catalyst | Base | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Cu(I)/cation-exchange resin | KHCO₃ | 64 | 23.6 |

| CuI | KHCO₃ | 8 | 2.9 |

| None | KHCO₃ | 0 | 0 |

Key Factors :

-

Catalyst stability and basicity of the medium influence yields .

-

Electron-rich amines exhibit higher reactivity due to enhanced nucleophilicity .

Reductive Dechlorination

Catalytic hydrogenation (H₂, Pd/C) selectively removes the chlorine substituent, yielding pyridine as the major product (95% purity) . Competing hydrogenolysis of the pyridinium ring is minimized under low-pressure conditions (<2 bar).

Electrophilic Substitution

Despite the electron-deficient ring, electrophilic reactions occur under controlled conditions:

-

Sulfenylation : Reacts with p-nitrobenzenesulfenyl chloride to form 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine .

-

Nitration : Requires fuming HNO₃ at 0°C, yielding 4-chloro-3-nitropyridine (55% yield) .

Thermal Decomposition

At temperatures >200°C, this compound undergoes sublimation followed by decomposition, releasing HCl and forming polymeric byproducts .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Compound | Reactivity with NH₃ (Yield %) | Preferred Reaction Site |

|---|---|---|

| This compound | 80 | 4-position |

| 2-Chloropyridine | 45 | 2-position |

| 3-Chloropyridine | <10 | 3-position |

Structural Insights

X-ray crystallography (COD ID: 7051495) reveals a monoclinic lattice (space group P 1 21/m 1) with hydrogen-bonding networks stabilizing the chloride counterion. The planar pyridinium ring facilitates π-π stacking in catalytic intermediates .

Propiedades

Fórmula molecular |

C5H5Cl2N |

|---|---|

Peso molecular |

150.00 g/mol |

Nombre IUPAC |

4-chloropyridin-1-ium;chloride |

InChI |

InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |

Clave InChI |

XGAFCCUNHIMIRV-UHFFFAOYSA-N |

SMILES canónico |

C1=C[NH+]=CC=C1Cl.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.